molecular formula C19H18N4O2 B2544613 N-(2-(4-Oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1-phenylcyclopropancarboxamid CAS No. 2034505-39-8

N-(2-(4-Oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1-phenylcyclopropancarboxamid

Katalognummer: B2544613
CAS-Nummer: 2034505-39-8
Molekulargewicht: 334.379
InChI-Schlüssel: DLFZJABNSOFUCX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1-phenylcyclopropanecarboxamide is an intriguing compound belonging to a class of molecules known for their potential applications in various fields, such as chemistry, biology, and medicine. This compound boasts a complex structure that contains multiple functional groups, making it highly reactive and versatile in scientific research.

Wissenschaftliche Forschungsanwendungen

Chemistry

This compound is utilized in studying reaction mechanisms and developing new synthetic methodologies.

Biology

In biological research, it is used to probe cellular processes and molecular interactions.

Medicine

Potential medical applications include drug development and the design of therapeutic agents targeting specific pathways.

Industry

Industrial uses encompass the production of specialty chemicals and the development of advanced materials.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1-phenylcyclopropanecarboxamide typically involves several steps:

  • Starting Material: The synthesis usually starts with commercially available precursors.

  • Cyclopropanecarboxylation: An intermediate cyclopropanecarboxylic acid derivative is formed through a cyclopropanation reaction.

  • Triazine Ring Formation: The 1,2,3-triazine ring is introduced via a cyclization reaction.

  • Coupling Reaction: The final compound is obtained by coupling the cyclopropanecarboxylic acid derivative with the triazine intermediate.

Industrial Production Methods

For large-scale production, the process is often optimized to enhance yield and purity. Key factors include reaction temperature, pressure, solvent selection, and catalyst choice.

Analyse Chemischer Reaktionen

Types of Reactions

  • Oxidation: This compound can undergo oxidation reactions, often yielding derivatives with altered electronic properties.

  • Reduction: Reduction reactions can modify the compound's functional groups, potentially enhancing its stability or reactivity.

  • Substitution: Substitution reactions, especially nucleophilic or electrophilic ones, can lead to the formation of various analogs with unique properties.

Common Reagents and Conditions

  • Oxidation: Common reagents include hydrogen peroxide and potassium permanganate, usually under acidic or basic conditions.

  • Reduction: Sodium borohydride and lithium aluminum hydride are frequently used, typically in aprotic solvents.

  • Substitution: Reagents like halides, alkylating agents, and nucleophiles are used under controlled temperatures and pressures.

Major Products

The products formed depend on the reaction type. Oxidation often leads to the formation of ketones or aldehydes, while reduction can yield alcohols or amines. Substitution reactions produce a variety of derivatives, each with distinct chemical properties.

Wirkmechanismus

N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1-phenylcyclopropanecarboxamide exerts its effects by interacting with molecular targets such as enzymes or receptors. These interactions often involve binding to active sites, leading to changes in the target's activity or function.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-(2-(4-oxo-2,1,3-benzoxadiazin-3(4H)-yl)ethyl)-1-phenylcyclopropanecarboxamide

  • N-(2-(4-oxobenzo[c][1,2,3]thiadiazin-3(4H)-yl)ethyl)-1-phenylcyclopropanecarboxamide

Uniqueness

The primary distinction of N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1-phenylcyclopropanecarboxamide lies in its triazine ring, which imparts unique electronic properties and reactivity compared to its analogs

Eigenschaften

IUPAC Name

N-[2-(4-oxo-1,2,3-benzotriazin-3-yl)ethyl]-1-phenylcyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O2/c24-17-15-8-4-5-9-16(15)21-22-23(17)13-12-20-18(25)19(10-11-19)14-6-2-1-3-7-14/h1-9H,10-13H2,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLFZJABNSOFUCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CC=CC=C2)C(=O)NCCN3C(=O)C4=CC=CC=C4N=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.